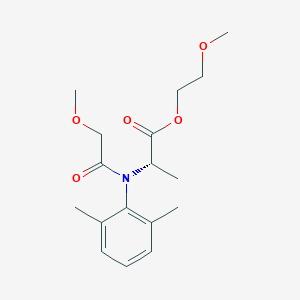
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is a synthetic organic compound It is characterized by its complex structure, which includes a methoxyethyl group, a dimethylphenyl group, and a methoxyacetyl group attached to an L-alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethyl halide under basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Attachment of the Methoxyacetyl Group: This can be done through an acylation reaction using methoxyacetic acid and a coupling reagent.
Formation of the L-Alanine Backbone: The final step involves coupling the previously synthesized intermediates with L-alanine using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Possible applications in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(acetyl)-L-alaninate
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-D-alaninate
- 2-Methoxyethyl N-(2,4-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
Uniqueness
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, might influence its reactivity and interactions with other molecules.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-methoxyethyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C17H25NO5/c1-12-7-6-8-13(2)16(12)18(15(19)11-22-5)14(3)17(20)23-10-9-21-4/h6-8,14H,9-11H2,1-5H3/t14-/m0/s1 |
InChIキー |
ALKQJGWJVVVPRV-AWEZNQCLSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OCCOC)C(=O)COC |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OCCOC)C(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


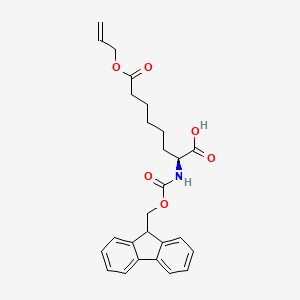

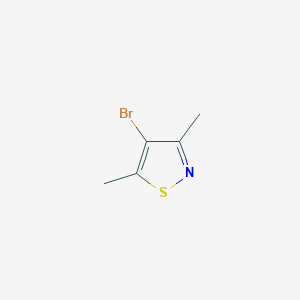
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
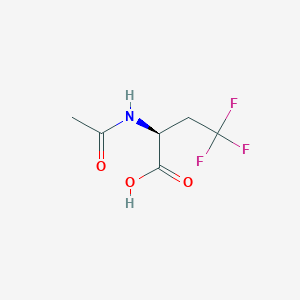
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
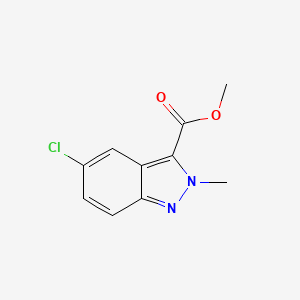
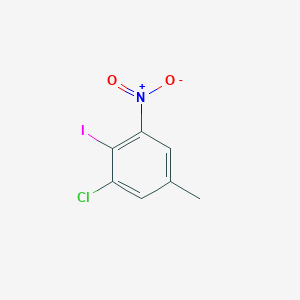
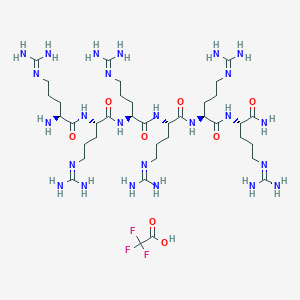
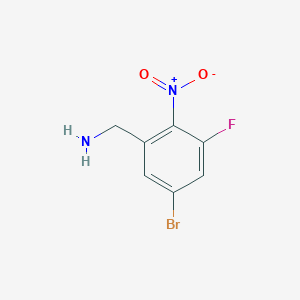
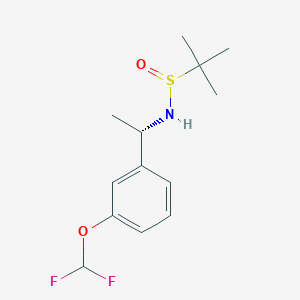
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
